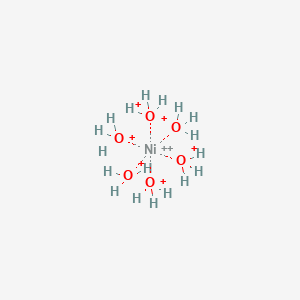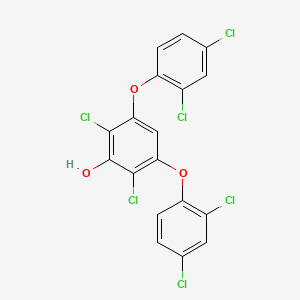![molecular formula C8H12NO2+ B1236765 [(2R)-2-hydroxy-2-(4-hydroxyphenyl)ethyl]azanium](/img/structure/B1236765.png)
[(2R)-2-hydroxy-2-(4-hydroxyphenyl)ethyl]azanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2R)-2-hydroxy-2-(4-hydroxyphenyl)ethyl]azanium is a compound of significant interest in various scientific fields due to its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-2-hydroxy-2-(4-hydroxyphenyl)ethyl]azanium typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the use of hydroxylation reactions facilitated by specific catalysts or enzymes. For instance, microbial hydroxylation has been employed to introduce hydroxyl groups into aromatic compounds, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often relies on high-throughput screening methods to optimize the biosynthesis process. Microorganisms with enhanced hydroxylation capabilities are selected and cultivated under specific conditions to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
[(2R)-2-hydroxy-2-(4-hydroxyphenyl)ethyl]azanium undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of hydroxyl groups to carbonyl groups using oxidizing agents.
Reduction: Reduction reactions can convert carbonyl groups back to hydroxyl groups.
Substitution: The hydroxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium dichromate for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions often require catalysts such as palladium or platinum .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups can lead to the formation of quinones, while reduction can yield alcohols.
Aplicaciones Científicas De Investigación
[(2R)-2-hydroxy-2-(4-hydroxyphenyl)ethyl]azanium has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound’s hydroxyl groups make it a valuable intermediate in the biosynthesis of natural products.
Medicine: It has potential therapeutic applications due to its anti-inflammatory and antioxidant properties.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of [(2R)-2-hydroxy-2-(4-hydroxyphenyl)ethyl]azanium involves its interaction with specific molecular targets and pathways. The hydroxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites .
Comparación Con Compuestos Similares
[(2R)-2-hydroxy-2-(4-hydroxyphenyl)ethyl]azanium can be compared with other similar compounds, such as:
4-Hydroxy-2-quinolones: These compounds also contain hydroxy and aromatic groups and exhibit similar reactivity and applications.
(2R)-2-Hydroxy-2-(4-hydroxyphenyl)ethyl glucosinolate: This compound is found in brassicas and shares structural similarities with this compound.
The uniqueness of this compound lies in its specific configuration and the presence of both hydroxy and hydroxyphenyl groups, which contribute to its diverse reactivity and applications.
Propiedades
Fórmula molecular |
C8H12NO2+ |
|---|---|
Peso molecular |
154.19 g/mol |
Nombre IUPAC |
[(2R)-2-hydroxy-2-(4-hydroxyphenyl)ethyl]azanium |
InChI |
InChI=1S/C8H11NO2/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8,10-11H,5,9H2/p+1/t8-/m0/s1 |
Clave InChI |
QHGUCRYDKWKLMG-QMMMGPOBSA-O |
SMILES |
C1=CC(=CC=C1C(C[NH3+])O)O |
SMILES isomérico |
C1=CC(=CC=C1[C@H](C[NH3+])O)O |
SMILES canónico |
C1=CC(=CC=C1C(C[NH3+])O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1S,12R,16R,17R)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-yl]methyl acetate](/img/structure/B1236684.png)
![(5S,6R)-N-[3-[4-(2-acetamido-1-hydroxyethyl)-2,6-dibromophenoxy]propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide](/img/structure/B1236685.png)
![(2Z)-2-[(4-methylquinolin-2-yl)hydrazinylidene]pentanedioic acid](/img/structure/B1236688.png)

![2-methoxy-4-prop-2-enylphenol;[(E)-prop-1-enyl]benzene](/img/structure/B1236690.png)
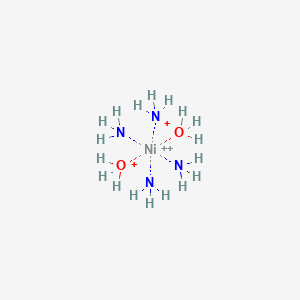
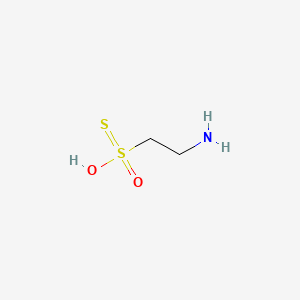
![[18F]FMeNER-D2](/img/structure/B1236695.png)
![N-[(2R)-6-amino-1-(hydroxyamino)-1-oxohexan-2-yl]-10-[2-[(diaminomethylideneamino)methyl]phenyl]decanamide](/img/structure/B1236696.png)
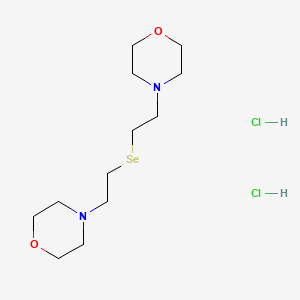
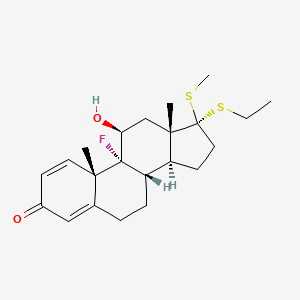
![4-[5-(3-chlorophenyl)-2-furanyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylic acid methyl ester](/img/structure/B1236702.png)
